2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester

Description

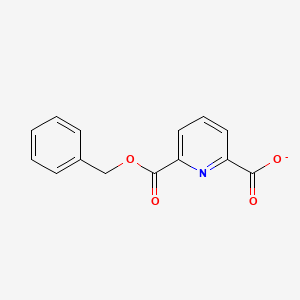

2,6-Pyridinedicarboxylic acid mono(phenylmethyl) ester is a derivative of 2,6-pyridinedicarboxylic acid (dipicolinic acid, DPA), where one carboxylic acid group is esterified with a phenylmethyl (benzyl) group. This compound is of interest in organic synthesis, coordination chemistry, and materials science due to its ability to act as a ligand or intermediate.

Key characteristics of the parent acid (DPA) include a high melting point (~249°C) and chelating capabilities, which are critical in bacterial spore resistance via calcium-DPA complexation . Esterification modifies these properties, enhancing solubility in organic solvents and enabling tailored applications in macrocyclic synthesis or polymer chemistry .

Properties

IUPAC Name |

6-phenylmethoxycarbonylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)11-7-4-8-12(15-11)14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGIQUUGSSDEMD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=N2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10NO4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10767576 | |

| Record name | 6-[(Benzyloxy)carbonyl]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10767576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125686-90-0 | |

| Record name | 6-[(Benzyloxy)carbonyl]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10767576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester typically involves the esterification of 2,6-Pyridinedicarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group yields carboxylic acids, while reduction results in the formation of alcohols .

Scientific Research Applications

Organic Synthesis

2,6-Pyridinedicarboxylic acid esters are crucial intermediates in organic synthesis. They can be utilized for the preparation of various bioactive compounds, including those with anti-inflammatory properties. A notable process involves the reaction of halogenated pyridines with carbon monoxide and alcohols in the presence of a base and a catalyst to yield high-purity esters .

Coordination Chemistry

The compound acts as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can exhibit unique electronic properties. For instance, studies have shown that pyridine-2,6-dicarboxylate esters can coordinate to metal centers in different binding modes (O,N,O-pincer coordination), facilitating the formation of mononuclear and binuclear complexes .

Case Study: Copper Complexes

Recent research demonstrated that 2,6-pyridinedicarboxylic acid esters form mononuclear copper(II) complexes through one-pot reactions. These complexes displayed distinct structural characteristics and potential catalytic activity . The coordination mode and stability of these complexes make them significant for applications in catalysis and materials science.

Medicinal Chemistry

The ester derivatives have been investigated for their pharmacological properties. Specifically, they have been noted for their potential anti-inflammatory effects and their role as intermediates in synthesizing pharmaceuticals . The ability to modify the ester group allows for tuning biological activity.

Industrial Applications

In industrial settings, 2,6-Pyridinedicarboxylic acid esters are used as stabilizers for peroxides and peracids, making them valuable in polymer production and as additives in various formulations . Their ability to sequester metal ions enhances the stability of products susceptible to oxidation.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediates for bioactive compounds; anti-inflammatory agents |

| Coordination Chemistry | Ligands for metal complexes; unique electronic properties |

| Medicinal Chemistry | Potential pharmacological applications; modification for biological activity |

| Industrial Applications | Stabilizers for peroxides; additives in polymer production |

Table 2: Coordination Complexes Formed

| Metal Ion | Complex Type | Binding Mode | Stability |

|---|---|---|---|

| Cu(II) | Mononuclear | O,N,O-pincer | High |

| Zn(II) | Binuclear | Bridging | Moderate |

Mechanism of Action

The mechanism by which 2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its carboxylate and pyridine nitrogen atoms. This binding can influence the reactivity and stability of the metal complexes formed . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Mono- vs. Diesters of 2,6-Pyridinedicarboxylic Acid

The mono- and dimethyl esters of 2,6-pyridinedicarboxylic acid serve as primary analogues for comparison:

Key Differences :

- Acidity and Chelation: The monoester retains one free carboxylic acid group, enabling metal coordination and salt formation, whereas the dimethyl ester is non-acidic and less reactive .

- Synthetic Utility: The monomethyl ester is used in stepwise syntheses (e.g., macroheterocycles via dihydrazide intermediates), while the dimethyl ester is employed in one-pot macrocyclization reactions .

Positional Isomers: 2,4- and 3,5-Pyridinedicarboxylic Acid Esters

Positional isomers of pyridinedicarboxylic acid esters exhibit distinct physicochemical and electronic properties:

Functional Implications :

Alkyl Chain Length in Esters

Longer alkyl chains (e.g., butyl, octyl) in esters increase lipophilicity and alter solubility:

Trends :

- Longer alkyl chains reduce crystallinity and enhance compatibility with hydrophobic matrices, making them suitable for industrial applications like polymer additives .

Biological Activity

2,6-Pyridinedicarboxylic acid, mono(phenylmethyl) ester, also known by its CAS number 125686-90-0, is a derivative of pyridine with potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features and the biological implications of its derivatives. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C13H13N1O4

- Molecular Weight : 245.25 g/mol

The presence of both carboxylic acid and ester functional groups contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that 2,6-Pyridinedicarboxylic acid derivatives exhibit various biological activities, including:

- Antifungal Properties : Studies have shown that dipicolinic acid (DPA), a related compound, exhibits significant antifungal activity against pathogens like Valsa pyri, inhibiting their growth effectively at low concentrations (less than 5 mM) .

- Antioxidant Activity : Pyridine derivatives have been investigated for their antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Enzyme Inhibition : The compound may interact with specific enzymes, influencing pathways related to cell proliferation and apoptosis.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Fungal Growth : The compound disrupts fungal cell wall synthesis, leading to cell death. This mechanism has been demonstrated in studies involving DPA where it inhibits chitin biosynthesis in fungi .

- Antioxidant Mechanism : The ester group can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biological pathways.

Research Findings

A review of relevant studies highlights the following findings related to the biological activity of the compound:

Case Studies

-

Antifungal Activity Against Valsa pyri :

- Bacillus subtilis-produced DPA was isolated and tested against Valsa pyri. The study found that DPA significantly inhibited fungal growth by damaging cell walls and affecting chitin biosynthesis.

- Concentration: Effective at concentrations below 5 mM.

- Mechanism: Induction of cell wall damage leading to fungal death.

-

Synergistic Effects on Hair Growth :

- A clinical study involving a combination of pyridine-2,4-dicarboxylic acid diethyl ester and resveratrol demonstrated enhanced hair density in women after topical application over a period of 1.5 months.

- Mechanism: Stabilization of HIF-1α protein leading to increased expression of target genes associated with hair growth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.